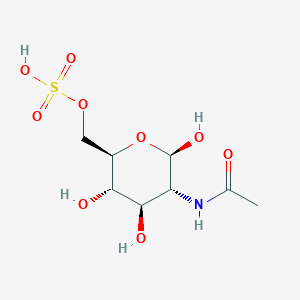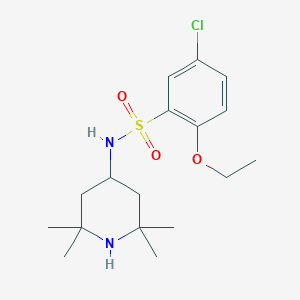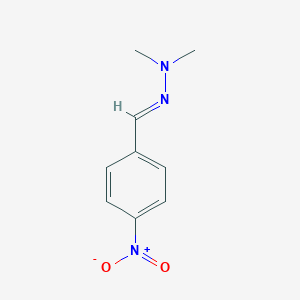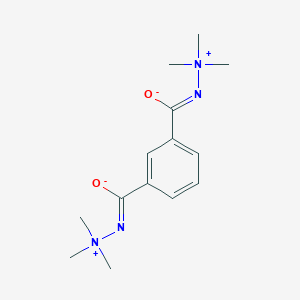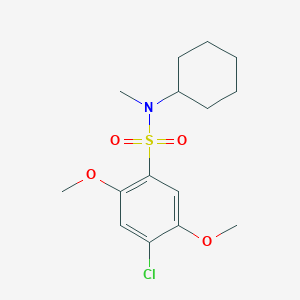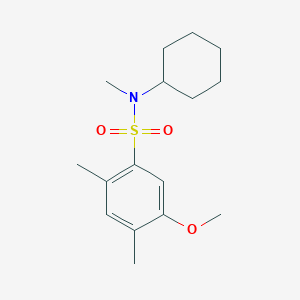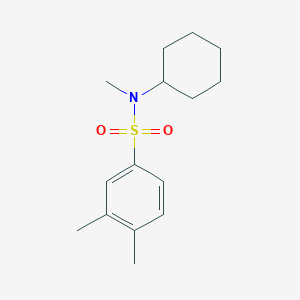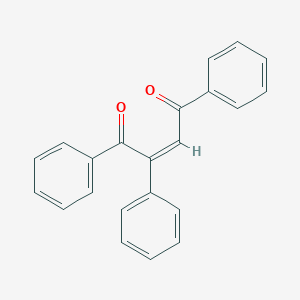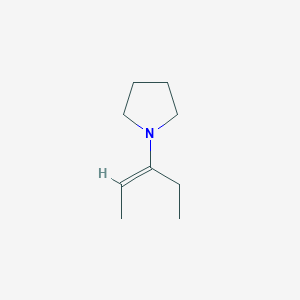
(E)-1-Pyrrolidino-2-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Pyrrolidino-2-pentene, also known as PPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a chiral molecule that is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of (E)-1-Pyrrolidino-2-pentene is complex and not fully understood. (E)-1-Pyrrolidino-2-pentene has been shown to interact with various receptors in the brain, including the nicotinic acetylcholine receptor and the sigma receptor. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin. The exact mechanism by which (E)-1-Pyrrolidino-2-pentene exerts its effects is still the subject of ongoing research.
Biochemical and Physiological Effects:
(E)-1-Pyrrolidino-2-pentene has been shown to have various biochemical and physiological effects. In animal studies, (E)-1-Pyrrolidino-2-pentene has been shown to improve cognitive function and memory. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the immune system, with some studies suggesting that (E)-1-Pyrrolidino-2-pentene may have anti-inflammatory properties.
実験室実験の利点と制限
(E)-1-Pyrrolidino-2-pentene has several advantages and limitations for lab experiments. One advantage is that (E)-1-Pyrrolidino-2-pentene is a chiral molecule, which allows for the production of enantiomerically pure compounds. (E)-1-Pyrrolidino-2-pentene is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of (E)-1-Pyrrolidino-2-pentene is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (E)-1-Pyrrolidino-2-pentene has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (E)-1-Pyrrolidino-2-pentene. One area of research is the development of new drugs based on (E)-1-Pyrrolidino-2-pentene. (E)-1-Pyrrolidino-2-pentene has been shown to have potential as a ligand for various receptors, making it a promising candidate for drug development. Another area of research is the study of (E)-1-Pyrrolidino-2-pentene's effects on the immune system. Some studies suggest that (E)-1-Pyrrolidino-2-pentene may have anti-inflammatory properties, which could have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-1-Pyrrolidino-2-pentene and its potential toxicity.
合成法
The synthesis of (E)-1-Pyrrolidino-2-pentene involves a multi-step process that begins with the reaction of 1,5-dibromopentane with sodium hydride to form 1,5-pentadiene. This compound is then reacted with pyrrolidine to form (E)-1-Pyrrolidino-2-pentene. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst, to ensure a high yield of the desired product.
科学的研究の応用
(E)-1-Pyrrolidino-2-pentene has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (E)-1-Pyrrolidino-2-pentene has been shown to have potential as a ligand for various receptors, including the nicotinic acetylcholine receptor and the sigma receptor. (E)-1-Pyrrolidino-2-pentene has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and schizophrenia. In materials science, (E)-1-Pyrrolidino-2-pentene has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, (E)-1-Pyrrolidino-2-pentene has been used as a chiral auxiliary in various reactions, allowing for the production of enantiomerically pure compounds.
特性
CAS番号 |
13750-57-7 |
|---|---|
製品名 |
(E)-1-Pyrrolidino-2-pentene |
分子式 |
C17H13ClN6O5 |
分子量 |
139.24 g/mol |
IUPAC名 |
1-[(E)-pent-2-en-3-yl]pyrrolidine |
InChI |
InChI=1S/C9H17N/c1-3-9(4-2)10-7-5-6-8-10/h3H,4-8H2,1-2H3/b9-3+ |
InChIキー |
LSQXOLFOAOCMSS-YCRREMRBSA-N |
異性体SMILES |
CC/C(=C\C)/N1CCCC1 |
SMILES |
CCC(=CC)N1CCCC1 |
正規SMILES |
CCC(=CC)N1CCCC1 |
同義語 |
(E)-1-Pyrrolidino-2-pentene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





